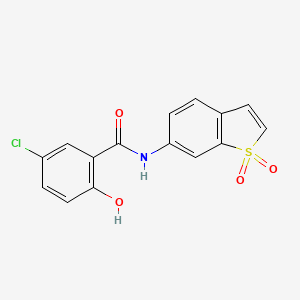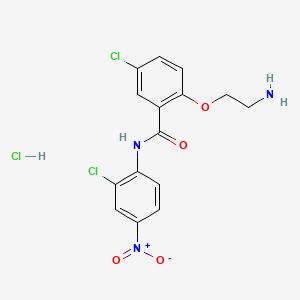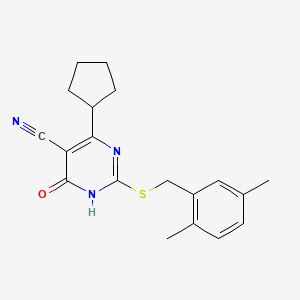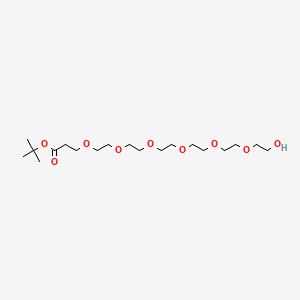
Hydroxy-PEG6-t-butyl ester
Descripción general
Descripción
Hydroxy-PEG6-t-butyl ester, also known as tert-Butyl 1-hydroxy-3,6,9,12,15,18-hexaoxahenicosan-21-oate, is a heterobifunctional, PEGylated crosslinker. This compound features a hydroxyl group at one end and a t-butyl-protected carboxylic acid at the other. The hydrophilic polyethylene glycol (PEG) linker facilitates solubility in biological applications .
Mecanismo De Acción
Target of Action
Hydroxy-PEG6-t-butyl ester, also known as tert-butyl 1-hydroxy-3,6,9,12,15,18-hexaoxahenicosan-21-oate, is a PEG linker .
Mode of Action
This compound features a hydroxyl group at one end and a t-butyl-protected carboxylic acid at the other . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The t-butyl-protected carboxyl group can be deprotected under acidic conditions .
Biochemical Pathways
Instead, it is used to connect two entities, such as a drug and a targeting moiety, without interfering with their functions .
Pharmacokinetics
The pharmacokinetics of this compound would largely depend on the molecules it is linked to. The hydrophilic peg spacer in the compound increases solubility in aqueous media , which could enhance the bioavailability of the linked entities.
Result of Action
The primary result of the action of this compound is the creation of a stable link between two entities, allowing for targeted delivery or enhanced properties of bioactive compounds .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. For instance, the t-butyl-protected carboxyl group can be deprotected under acidic conditions . This property can be leveraged to create pH-sensitive links in drug delivery systems.
Análisis Bioquímico
Biochemical Properties
The hydrophilic PEG spacer in Hydroxy-PEG6-t-butyl ester increases its solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The t-butyl-protected carboxylic acid can be deprotected under acidic conditions .
Molecular Mechanism
The molecular mechanism of this compound is primarily through its role as a crosslinker . It can be used to link biomolecules together, facilitating the formation of complex structures .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hydroxy-PEG6-t-butyl ester is synthesized through a series of chemical reactions involving the attachment of a PEG chain to a t-butyl ester group. The hydroxyl group at one end of the PEG chain is reacted with a carboxylic acid derivative to form the ester linkage. The t-butyl group serves as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using similar reaction conditions as in laboratory settings. The process typically includes purification steps such as distillation or chromatography to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Hydroxy-PEG6-t-butyl ester undergoes various chemical reactions, including:
Esterification: Formation of ester bonds through reaction with carboxylic acids.
Deprotection: Removal of the t-butyl protecting group under acidic conditions.
Substitution: Replacement of the hydroxyl group with other functional groups.
Common Reagents and Conditions
Acidic Conditions: Used for deprotecting the t-butyl group.
Carboxylic Acids: React with the hydroxyl group to form ester bonds.
Nucleophiles: Participate in substitution reactions.
Major Products Formed
Deprotected Carboxylic Acid: Formed after removal of the t-butyl group.
Substituted PEG Derivatives: Result from substitution reactions.
Aplicaciones Científicas De Investigación
Hydroxy-PEG6-t-butyl ester has a wide range of applications in scientific research, including:
Bioconjugation: Used as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules.
Chemical Biology: Incorporated into antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC molecules) for targeted protein degradation.
Medicinal Chemistry: Utilized in the synthesis of tool compounds for chemical biology and medicinal chemistry that require ligation.
Industrial Applications: Employed in the production of various PEGylated compounds for enhanced solubility and stability.
Comparación Con Compuestos Similares
Similar Compounds
Hydroxy-PEG4-t-butyl ester: A shorter PEG chain variant with similar properties.
Amino-PEG6-t-butyl ester: Contains an amino group instead of a hydroxyl group.
Hydroxy-PEG5-t-butyl ester: Another variant with a different PEG chain length.
Uniqueness
Hydroxy-PEG6-t-butyl ester is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. The presence of both hydroxyl and t-butyl-protected carboxylic acid groups allows for versatile applications in bioconjugation and chemical synthesis .
Propiedades
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O9/c1-19(2,3)28-18(21)4-6-22-8-10-24-12-14-26-16-17-27-15-13-25-11-9-23-7-5-20/h20H,4-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGDPFAYSOSIOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361189-64-2 | |
| Record name | Hydroxy-PEG6-t-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


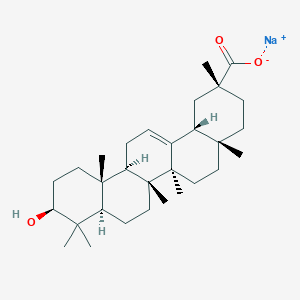


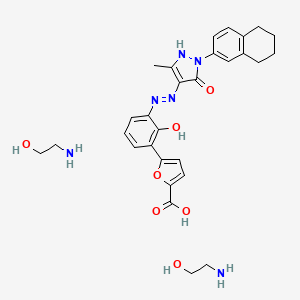


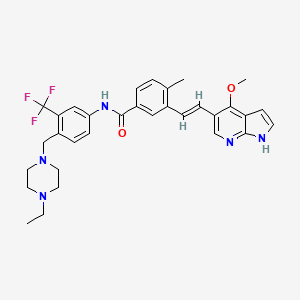



![4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-N-methyl-9H-pyrimido[4,5-b]indole-2-carboxamide](/img/structure/B607957.png)
